醋瑞替尼二盐酸盐

描述

Ceritinib dihydrochloride is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) enzyme. It is primarily used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown resistance or intolerance to crizotinib . This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .

科学研究应用

Ceritinib 二盐酸盐具有广泛的科学研究应用,包括:

化学: 用作研究激酶抑制剂及其与各种酶相互作用的模型化合物。

生物学: 研究其对细胞信号通路的影响及其抑制癌细胞增殖的潜力。

工业: 用于制药行业开发靶向癌症疗法.

作用机制

Ceritinib 二盐酸盐通过选择性抑制 ALK 酶来发挥作用,ALK 酶参与神经系统组织的发育和功能 . 在 NSCLC 情况下,染色体易位和融合产生 ALK 的致癌形式,驱动癌症进展 . 通过抑制这种突变酶,Ceritinib 二盐酸盐阻止癌细胞增殖和进展 .

类似化合物:

克唑替尼: 一种用于治疗 ALK 阳性 NSCLC 的第一代 ALK 抑制剂。

艾乐替尼: 另一种具有类似作用机制但药代动力学特性不同的 ALK 抑制剂。

布瑞替尼: 一种 ALK 抑制剂,还靶向其他激酶,用于治疗克唑替尼耐药的情况。

独特性: Ceritinib 二盐酸盐的独特之处在于它能够克服对克唑替尼等第一代 ALK 抑制剂的耐药性 . 在临床试验中,它显示出很高的反应率和持久的疗效,使其成为治疗晚期 NSCLC 患者的宝贵选择 .

生化分析

Biochemical Properties

Ceritinib dihydrochloride is a selective, orally bioavailable, and ATP-competitive ALK tyrosine kinase inhibitor . It also inhibits IGF-1R, InsR, and STK22D . It exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells .

Cellular Effects

Ceritinib dihydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the autophosphorylation of ALK and the ALK-mediated phosphorylation of the downstream signaling protein STAT3 . This inhibition results in the reduction of proliferation of ALK-dependent cancer cells .

Molecular Mechanism

The molecular mechanism of Ceritinib dihydrochloride involves its potent inhibition of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the pathogenesis of non-small cell lung cancer . It selectively and potently inhibits ALK, thus acting to inhibit the mutated enzyme and stop cell proliferation, ultimately halting cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, Ceritinib dihydrochloride has shown a significant inhibitory effect on ATP hydrolysis in triple negative breast cancer and melanoma cells with high native expression of CD39 . This indicates that Ceritinib dihydrochloride has a robust long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

Ceritinib dihydrochloride is involved in the metabolic pathway of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase . It inhibits ALK, thus disrupting the metabolic pathway that contributes to carcinogenesis .

准备方法

合成路线和反应条件: Ceritinib 二盐酸盐是通过涉及多个关键中间体的多步工艺合成的。 主要合成路线之一包括在回流温度下用异丙醇将 2-异丙氧基-5-甲基-4-(哌啶-4-基)苯胺二盐酸盐与 2,5-二氯-N-(2-(异丙基磺酰基)苯基)嘧啶-4-胺反应 . 该工艺还包括在 Ceritinib 二盐酸盐溶液冷却结晶过程中调节 pH 值,从而导致形成各种多晶型物 .

工业生产方法: 在工业环境中,Ceritinib 二盐酸盐是通过分批结晶工艺生产的。 通过调节 pH 值并使用不同的溶剂体系(如乙醇-水和丙酮-水)来优化结晶行为 . 特别是丙酮-水体系产生纯的 A 型,其具有更大的晶体,更适合于进一步研究 .

化学反应分析

反应类型: Ceritinib 二盐酸盐经历了几种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。

还原: 常用试剂包括硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄)。

取代: 常用试剂包括卤素(例如,氯、溴)和亲核试剂(例如,氢氧根离子)。

主要产物: 这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化反应可能产生各种氧化衍生物,而还原反应可能产生 Ceritinib 二盐酸盐的还原形式。

相似化合物的比较

Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.

Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.

Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .

生物活性

Ceritinib dihydrochloride, an oral medication, is a selective inhibitor of the anaplastic lymphoma kinase (ALK) and has been primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its biological activity is characterized by its potent inhibition of ALK and ROS1 kinases, leading to significant antitumor effects in patients with advanced stages of ALK-rearranged NSCLC. This article explores the biological activity of ceritinib, supported by clinical findings, case studies, and data tables.

Ceritinib functions by binding to the ATP-binding site of the ALK protein, thereby inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. Ceritinib has been shown to have a higher potency than crizotinib, the first-generation ALK inhibitor, with a reported 20-fold increase in potency in enzymatic assays .

Key Clinical Trials

- ASCEND-1 Trial : This phase 1 trial assessed ceritinib in patients with ALK-rearranged NSCLC who were crizotinib-naive. The overall response rate (ORR) was 72%, with a median progression-free survival (PFS) of 18.4 months .

- ASCEND-2 Trial : In this phase 2 study involving crizotinib-pretreated patients, ceritinib demonstrated an ORR of 56% and a median PFS of 5.7 months .

- ASCEND-4 Trial : A phase 3 trial comparing ceritinib to standard chemotherapy showed that ceritinib significantly improved PFS (26.3 months vs. 10.6 months for chemotherapy) and reduced the risk of disease progression by approximately 34% .

Safety Profile

Ceritinib's safety profile includes several adverse events (AEs), which are crucial for understanding its biological activity:

- Common AEs : Diarrhea (22.1%), hepatic toxicity (19.7%), and hyperglycemia have been reported .

- Serious AEs : Pneumonia and pneumonitis have led to treatment discontinuation in some cases .

Case Studies on Hyperglycemia

Recent studies have highlighted a possible association between ceritinib and hyperglycemia. A retrospective analysis using the Japanese Adverse Drug Event Report (JADER) database indicated that ceritinib had a reporting odds ratio (ROR) for hyperglycemia significantly higher than other ALK inhibitors like crizotinib and alectinib .

Table 1: Reporting Odds Ratios for Hyperglycemia

| Drug | No. Cases | No. Non-Cases | Total Reports | ROR | 95% CI |

|---|---|---|---|---|---|

| Ceritinib | 11 | 550 | 561 | 2.25 | 1.24–4.08 |

| Crizotinib | 1 | 1983 | 1984 | 0.056 | 0.008–0.40 |

| Alectinib | 3 | 357 | 360 | 0.94 | 0.30–2.94 |

This table illustrates that ceritinib has a notable association with hyperglycemia compared to other treatments.

Summary of Findings

Ceritinib's biological activity is characterized by its potent inhibition of ALK, leading to significant clinical efficacy in treating ALK-positive NSCLC patients, particularly those who are crizotinib-resistant or have progressed after prior treatments. The compound's ability to cross the blood-brain barrier enhances its effectiveness against brain metastases, a common complication in NSCLC patients .

属性

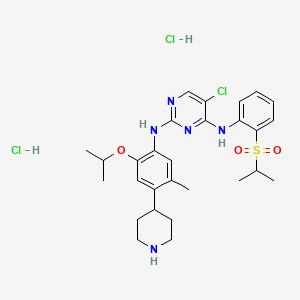

IUPAC Name |

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJOPLFICTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380575-43-8 | |

| Record name | Ceritinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERITINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?

A: The crystallization of active pharmaceutical ingredients (APIs) like Ceritinib Dihydrochloride can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a Ceritinib Dihydrochloride solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].

Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?

A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。